molecular formula C9H11ClF3NSi B1625020 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine CAS No. 205444-18-4

2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine

Cat. No. B1625020
CAS RN: 205444-18-4
M. Wt: 253.72 g/mol
InChI Key: HQEZYGMWAMEGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine, commonly referred to as 2C6TFP, is an organosilicon compound that has seen wide use in recent years as a reagent in organic synthesis. It is a versatile reagent with a broad range of applications in the laboratory and in industrial processes.

Scientific Research Applications

Regioselective Functionalization and Carboxylation

Research has demonstrated the concept of "regioexhaustive substitution" applied to fluoropyridines, including those similar to 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine. This approach allows for regioselective metalation and subsequent carboxylation of pyridine derivatives (Bobbio & Schlosser, 2005).

Catalytic Aminomethylation

Group 3 metal triamido complexes have been used as catalysts for ortho-C-H bond addition in pyridine derivatives. These reactions result in the aminomethylation of pyridines, showcasing the potential of these compounds in synthetic chemistry (Nagae, Shibata, Tsurugi & Mashima, 2015).

Synthesis of Cyclopalladated Complexes

2-(Trimethylsilyl)pyridine reacts with palladium(II) acetate to form cyclopalladated complexes, which have applications in organometallic chemistry. These complexes exhibit dynamic behavior in NMR spectroscopy, indicating their potential for various chemical transformations (Fuchita, Nakashima, Hiraki, Kawatani & Ohnuma, 1988).

Synthesis of Bicyclic Nitrogen-Containing Lactones

Pyridine and bis(trimethylsilyl)ketene acetals react to form bicyclic nitrogen-containing lactones. This process has been characterized using X-ray crystallography, indicating its relevance in the synthesis of complex organic molecules (Rudler, Denise, Parlier & Daran, 2002).

Antimicrobial Activities and DNA Interaction

2-Chloro-6-(trifluoromethyl)pyridine, a compound closely related to 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine, has been investigated for its antimicrobial activities and its interaction with DNA. These studies are important for understanding the biological implications of such compounds (Evecen, Kara, İdil & Tanak, 2017).

Synthesis of Ionic Polyacetylenes

A novel method for polymerization of acetylenic bonds in 2-ethynylpyridine and its trimethylsilyl derivative has been described, leading to the creation of ionic polyacetylenes. This is significant for materials science and polymer chemistry (Subramanyam, Chetan & Blumstein, 1993).

properties

IUPAC Name

[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClF3NSi/c1-15(2,3)6-4-5-7(9(11,12)13)14-8(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEZYGMWAMEGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452687
Record name 2-Chloro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine

CAS RN

205444-18-4
Record name 2-Chloro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.